(2R)-2-(trifluoromethyl)morpholine hydrochloride
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Overview
Description
(2R)-2-(Trifluoromethyl)morpholine hydrochloride: is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(trifluoromethyl)morpholine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as (2R)-2-morpholine and a trifluoromethylating agent.
Trifluoromethylation Reaction: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base to neutralize the by-products.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(2R)-2-(Trifluoromethyl)morpholine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as alcohols or amines.
Substitution Products: Derivatives with different functional groups, such as halides or alkyl groups.
Scientific Research Applications
(2R)-2-(Trifluoromethyl)morpholine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is utilized in the development of new materials with enhanced properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which (2R)-2-(trifluoromethyl)morpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2R)-2-(Trifluoromethyl)morpholine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
3-[4-(Trifluoromethyl)Phenyl]Morpholine Hydrochloride: This compound has a similar structure but differs in the position of the trifluoromethyl group.
Trifluoromethyl Morpholine Derivatives: Other derivatives with different substituents on the morpholine ring exhibit varying chemical and biological properties.
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Properties
IUPAC Name |
(2R)-2-(trifluoromethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIKTCFEWCCJMM-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394909-70-6 |
Source
|
Record name | (2R)-2-(trifluoromethyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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